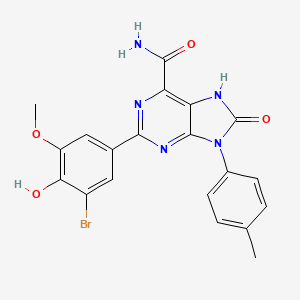

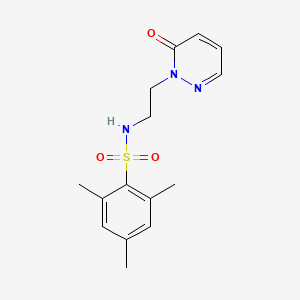

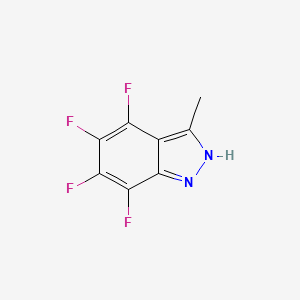

![molecular formula C15H14N4O4S B3020875 5-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 1797085-71-2](/img/structure/B3020875.png)

5-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrido[2,3-d]pyrimidin-7(8H)-ones . These are readily accessed by a variety of methods and are a good scaffold for the development of biologically active compounds .

Synthesis Analysis

Pyrido[2,3-d]pyrimidin-7(8H)-ones can be synthesized through a variety of methods . One method involves an autocatalytic photochemical dehydrogenation process by irradiating the corresponding 5,6-dihydro derivative in DMSO, in the presence of air, and at room temperature .Chemical Reactions Analysis

The compound, being a derivative of pyrido[2,3-d]pyrimidin-7(8H)-ones, might undergo similar reactions. For instance, these compounds can undergo dehydrogenation to give C5–C6 unsaturated compounds .Scientific Research Applications

Synthesis of C5–C6 Unsaturated Compounds

The compound is used in the autocatalytic photoinduced oxidative dehydrogenation of pyrido[2,3-d]pyrimidin-7(8H)-ones. This process synthesizes C5–C6 unsaturated systems with the concomitant formation of a long-lived radical . This is a significant application as these unsaturated compounds usually have higher activity .

Development of Biologically Active Compounds

The compound serves as a good scaffold for the development of biologically active compounds . This is due to its structural properties and the ease with which it can be accessed by a variety of methods .

Antiproliferative Activity

The compound has been synthesized and evaluated for its antiproliferative activity against various cancer cell lines in vitro . This makes it a potential candidate for the development of new anticancer drugs.

Potential EGFR Inhibitors

The compound has been used in the synthesis of novel 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate derivatives. These derivatives have been evaluated as potential EGFR inhibitors , which could be useful in the treatment of various types of cancer.

Chemical Research

The compound is used in chemical research, particularly in the synthesis of new chemical entities . Its unique structure and reactivity make it a valuable tool in the development of new synthetic methodologies.

Pharmaceutical Research

The compound is used in pharmaceutical research for the design and synthesis of new drug candidates . Its unique structure and biological activity make it a promising starting point for the development of new therapeutic agents.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of pyrido[4,3-d]pyrimidines, which have been used as starting materials for the multi-step synthesis of various derivatives . .

Biochemical Pathways

The compound is a derivative of pyrido[4,3-d]pyrimidines, which have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . These derivatives may play a role in various biochemical pathways.

properties

IUPAC Name |

5-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S/c1-18-13-6-11(2-3-14(13)23-15(18)20)24(21,22)19-5-4-12-10(8-19)7-16-9-17-12/h2-3,6-7,9H,4-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTNNDQJFUEQKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC4=NC=NC=C4C3)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

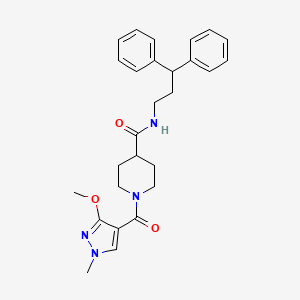

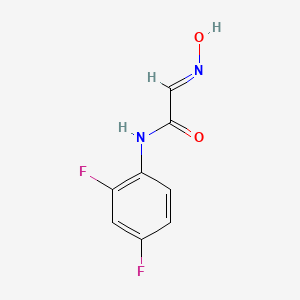

![N-[1-(3-Cyanophenyl)ethyl]-N-methyl-3-(prop-2-enoylamino)propanamide](/img/structure/B3020792.png)

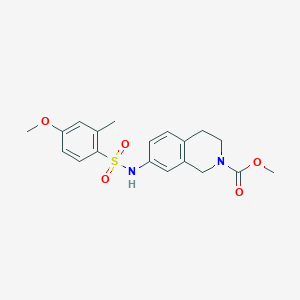

![(3-(Pyridin-3-yloxy)azetidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3020800.png)

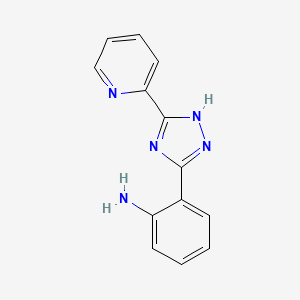

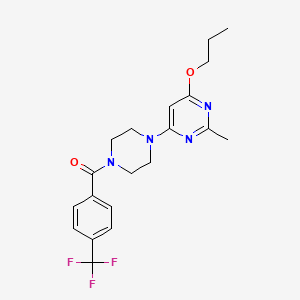

![2-([1,1'-biphenyl]-4-yl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3020802.png)

![3-((2E)-3-phenylprop-2-enyl)-1-methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazo lidino[1,2-h]purine-2,4-dione](/img/no-structure.png)

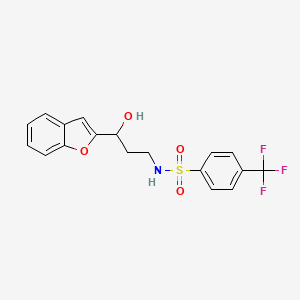

![Methyl (E)-4-[4-(3-benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3020812.png)